REACTION_CXSMILES
|
[Pd:1].[C:2]([OH:5])(=[O:4])[CH3:3]>O>[C:2]([O-:5])(=[O:4])[CH3:3].[Pd+2:1].[C:2]([O-:5])(=[O:4])[CH3:3] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was from 65°-70° C.
|
Type
|
CUSTOM
|
Details
|
NO was bubbled slowly through the mixture under these conditions over a 20-25 minute period, during this time the mixture
|
Duration
|
22.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
was periodically flushed with oxygen
|
Type
|
DISSOLUTION
|
Details
|
All the palladium sponge dissolved during this time
|
Type
|
CUSTOM
|
Details
|
to give an orange-red solution which
|
Type
|
CONCENTRATION
|
Details
|
upon concentration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |